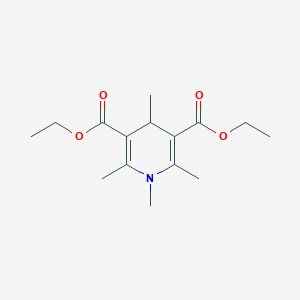
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester is a chemical compound with the molecular formula C14H21NO4. It is known for its role in various organic synthesis processes and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester typically involves the Hantzsch ester synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a hydrogen donor in reduction reactions.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Acid chlorides and anhydrides are typical reagents for ester substitution reactions.
Major Products
The major products formed from these reactions include various pyridine derivatives, reduced dihydropyridine compounds, and substituted esters .
Scientific Research Applications
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester involves its ability to donate hydrogen atoms in reduction reactions. This property makes it a valuable reagent in organic synthesis. The compound can inhibit heme synthesis and prevent the induction of hepatic heme oxygenase-1, which is significant in biological studies .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized organic synthesis applications .
Properties
CAS No. |
14258-08-3 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
diethyl 1,2,4,6-tetramethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-7-19-14(17)12-9(3)13(15(18)20-8-2)11(5)16(6)10(12)4/h9H,7-8H2,1-6H3 |
InChI Key |
AZNISFZCSXEMJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
Synonyms |
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


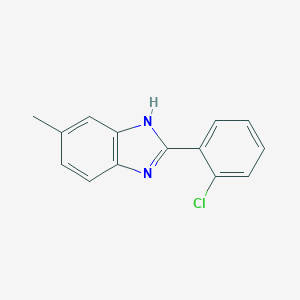
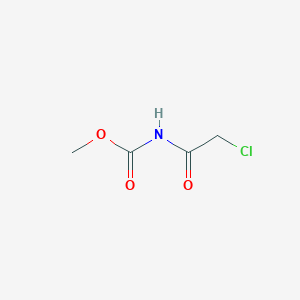


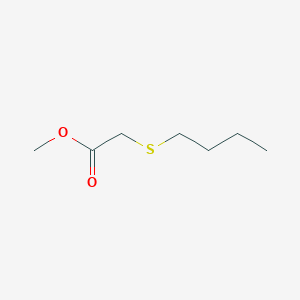
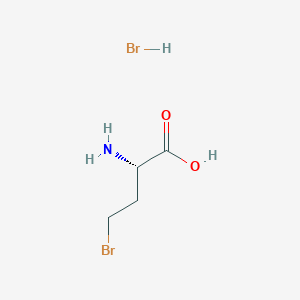
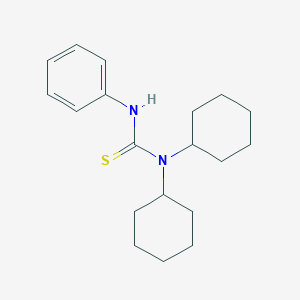
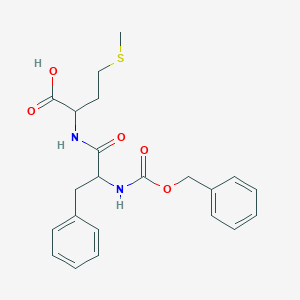
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)

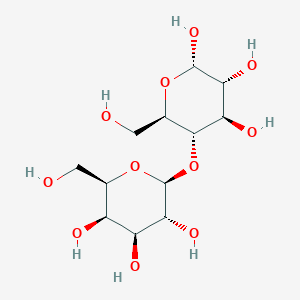
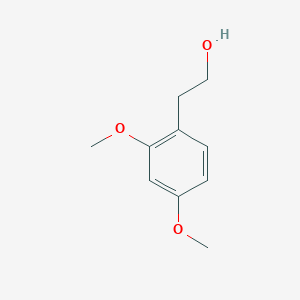

![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
